3-chloro-4-methyl-2-oxo-2H-chromen-7-yl isopropyl methylphosphonate
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Overview
Description
3-chloro-4-methyl-2-oxo-2H-chromen-7-yl isopropyl methylphosphonate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are well-known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a coumarin core substituted with a chloro group, a methyl group, and an isopropyl methylphosphonate moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl isopropyl methylphosphonate typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Phosphonation: The isopropyl methylphosphonate group can be introduced through a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the coumarin core, potentially converting it to an alcohol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl isopropyl methylphosphonate is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Coumarin derivatives are known for their anticoagulant, anti-inflammatory, and anticancer activities. This specific compound may exhibit similar or enhanced biological activities due to its unique substituents.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex products.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl isopropyl methylphosphonate would depend on its specific biological target. Generally, coumarin derivatives exert their effects by interacting with enzymes or receptors in the body. For example, they may inhibit enzymes involved in blood clotting or inflammation, leading to anticoagulant or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl isopropyl methylphosphonate: Lacks the chloro group, which may affect its reactivity and biological activity.
3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate: Similar structure but with an ethyl group instead of an isopropyl group, potentially altering its physical and chemical properties.
3-chloro-4-methyl-2-oxo-2H-chromen-7-yl isopropyl ethylphosphonate: Contains an ethylphosphonate group, which may influence its solubility and reactivity.
Uniqueness
The presence of both the chloro and isopropyl methylphosphonate groups in 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl isopropyl methylphosphonate makes it unique compared to other coumarin derivatives. These substituents can significantly impact its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-methyl-7-[methyl(propan-2-yloxy)phosphoryl]oxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClO5P/c1-8(2)19-21(4,17)20-10-5-6-11-9(3)13(15)14(16)18-12(11)7-10/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGZZWMODWINHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(C)OC(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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